molecular formula C10H9ClN2O2 B3056711 4-Chloro-6,7-dimethoxycinnoline CAS No. 7357-26-8

4-Chloro-6,7-dimethoxycinnoline

Cat. No. B3056711
CAS RN: 7357-26-8
M. Wt: 224.64 g/mol
InChI Key: JVGQUQXHEOMDOS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxycinnoline is a chemical compound with the CAS Number: 7357-26-8 . It has a molecular weight of 224.65 and its linear formula is C10H9ClN2O2 . It is a grey solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-6,7-dimethoxycinnoline is 1S/C10H9ClN2O2/c1-14-9-3-6-7 (11)5-12-13-8 (6)4-10 (9)15-2/h3-5H,1-2H3 . The SMILES string is ClC1=CN=NC2=CC (OC)=C (OC)C=C12 .


Physical And Chemical Properties Analysis

4-Chloro-6,7-dimethoxycinnoline is a grey solid . The storage temperature is 0-5°C .

Scientific Research Applications

HPLC-Fluorescence Determination in Pharmaceuticals

4-Chloro-6,7-dimethoxycinnoline has been utilized as a fluorogenic labeling reagent in the HPLC-fluorescence determination of chlorophenols in pharmaceuticals. This method is particularly effective for detecting chlorocresol and chloroxylenol in cream and ointment formulations, offering a sensitive and specific analytical approach (Gatti et al., 1997).

Structural Analysis

In another study, the molecules of 4-amino-2-chloro-6,7-dimethoxyquinazoline were investigated, showing that they form base-paired N-H...N hydrogen-bonded dimers in the solid state. This research highlights the compound's structural properties, which can be significant for various scientific applications, especially in the field of molecular chemistry (Lai, Bo, & Huang, 1997).

Kinase Inhibitory Activity

4-Chloro-6,7-dimethoxycinnoline has also been identified as a key compound in the synthesis and study of Src kinase inhibitors. This is particularly relevant in the development of therapeutic agents for diseases where Src kinase activity is implicated, such as certain cancers (Boschelli et al., 2001).

Synthesis of Antihypertensive Drugs

The compound has also been used as a precursor in the synthesis of various antihypertensive drugs, highlighting its significance in pharmaceutical manufacturing. This demonstrates the versatility of 4-Chloro-6,7-dimethoxycinnoline in drug development (Kumaraswamy et al., 2004).

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of chloroanilines included 4-Chloro-6,7-dimethoxycinnoline, providing insights into its behavior and potential applications in electrochemistry (Kádár et al., 2001).

Fluorescent Properties for Biomolecule Linking

A study on 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines derived from 4-Chloro-6,7-dimethoxycinnoline demonstrated its potential for creating highly fluorescent molecules. These molecules can be linked to biomolecules and biopolymers, making them useful in various biochemical applications (Stadlbauer et al., 2009).

Antitumor and Antimicrobial Activity

Novel 4-substituted-6,7-dimethoxyquinazolines, which can be synthesized from 4-Chloro-6,7-dimethoxycinnoline, have been investigated for their antitumor and antimicrobial activities. This points to the potential use of these compounds in developing new therapeutic agents (Kassab et al., 2016).

Safety and Hazards

The safety data sheet indicates that 4-Chloro-6,7-dimethoxycinnoline is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s classified as a combustible solid .

properties

IUPAC Name

4-chloro-6,7-dimethoxycinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGQUQXHEOMDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223768
Record name 4-Chloro-6,7-dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxycinnoline

CAS RN

7357-26-8
Record name 4-Chloro-6,7-dimethoxycinnoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38295
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6,7-dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxycinnoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26E6R5M5R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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